4-Methyl-2,6-diacetylpyridine

Beschreibung

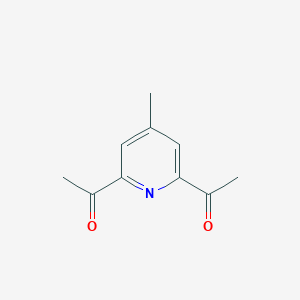

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-acetyl-4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(7(2)12)11-10(5-6)8(3)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWOFXNHDEODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553071 | |

| Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-66-4 | |

| Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2,6 Diacetylpyridine

Classical Approaches to the Synthesis of 4-Methyl-2,6-diacetylpyridine

Traditional methods for synthesizing this compound often involve multi-step sequences, which have been well-established in the literature.

Multi-Step Synthesis Protocols and Reaction Sequences

A common multi-step approach begins with the oxidation of the methyl groups of a corresponding lutidine derivative. For instance, the synthesis of the parent compound, 2,6-diacetylpyridine (B75352), starts with the oxidation of 2,6-lutidine to form dipicolinic acid. This transformation has been reliably achieved using oxidizing agents like potassium permanganate (B83412) or selenium dioxide. The resulting dipicolinic acid can then be converted to its diester, which undergoes a Claisen condensation to form the diketone. Subsequent decarboxylation yields the desired diacetylpyridine (B91181).

Another established multi-step synthesis involves the reaction of pyridine-2,6-dicarboxylic acid diethyl ester with ethyl acetate (B1210297) in the presence of sodium ethoxide, ethanol (B145695), and xylene, affording 2,6-diacetylpyridine in yields of 55-57%. A similar strategy starts from 2,6-pyridinedicarboxylic acid, which is converted to the corresponding dimethyl ester.

A different classical route utilizes 2,6-pyridinedicarbonitrile, which upon treatment with methylmagnesium bromide, provides an alternative pathway to the diketone. Furthermore, the reaction of 2,6-pyridine carbonyl chloride with methyl lithium in the presence of copper(I) iodide at a low temperature of -78°C in tetrahydrofuran (B95107) (THF) has been reported to give a high yield of 2,6-diacetylpyridine. However, the stringent low-temperature requirement for this method can be a practical limitation in large-scale production due to the rapid decomposition of the organocuprate intermediates at higher temperatures.

A multi-step synthesis for 4-substituted-2,6-diacetylpyridines has also been described, starting from chelidamic acid. This process involves the synthesis of a key 4-chloro derivative in high yield via a diazo intermediate, which is then protected as a bis-1,3-dioxane before substitution with various functional groups.

| Starting Material | Reagents | Key Intermediates | Reported Yield |

| 2,6-Lutidine | 1. KMnO4 or SeO2 2. Esterification 3. Claisen Condensation 4. Decarboxylation | Dipicolinic acid, Dipicolinic acid diester | Not specified |

| Pyridine-2,6-dicarboxylic acid diethyl ester | Ethyl acetate, Sodium ethoxide, Ethanol, Xylene | Not specified | 55-57% |

| 2,6-Pyridinedicarbonitrile | Methylmagnesium bromide | Not specified | Not specified |

| 2,6-Pyridine carbonyl chloride | Methyl lithium, CuI, THF | Organocuprate intermediate | 93% |

| Chelidamic acid | Not specified | 4-Chloro-2,6-diacetylpyridine bis-1,3-dioxane | High yield |

One-Pot and Cascade Reactions for this compound Formation

To streamline the synthesis and improve efficiency, one-pot and cascade reactions have been developed. A notable one-pot synthesis involves the reaction of 2,6-pyridine dicarboxamides with organometallic reagents. For example, treating 2,6-bis(1-pyrrolidinylcarbonyl)pyridine with methylmagnesium chloride in THF, followed by acidic workup, yields 2,6-diacetylpyridine in 88% yield. This approach offers a significant improvement in yield and simplicity over many multi-step methods.

Another one-pot procedure for synthesizing related compounds, 6,6''-diacetyl-4'-aryl-2,2':6',2''-terpyridines, involves the condensation of 2,6-diacetylpyridine and benzaldehydes in the presence of ammonia, achieving yields of 70-73%. While not directly producing this compound, this demonstrates the feasibility of one-pot strategies for constructing complex pyridine (B92270) derivatives from simpler precursors.

A reported one-pot synthesis of inden-1-ol derivatives also utilized 2,6-diacetylpyridine as a starting material, highlighting its reactivity in cascade reactions.

Modern and Sustainable Synthetic Strategies for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods, incorporating principles of green chemistry and catalysis.

Catalyst-Mediated Syntheses and Mechanistic Insights

Catalyst-mediated approaches offer advantages in terms of selectivity and reaction conditions. The Kröhnke pyridine synthesis provides a versatile method for preparing substituted pyridines. This methodology has been employed in the synthesis of nonsymmetric quaterpyridines starting from 2,6-diacetylpyridine. The reaction proceeds by first forming a Mannich salt from one of the acetyl groups, which then undergoes condensation with another ketone in the presence of ammonium (B1175870) acetate.

A patent describes a synthesis of 2,6-dicarbonylpyridines that involves the in-situ conversion of a 2,6-pyridine dicarboxylic acid to its dichloride, followed by reaction with a bis(2-alkoxyalkyl)amine to form a dicarboxamide. This intermediate is then treated with an organometallic reagent to yield the desired diketone. This method avoids the need for isolating sensitive intermediates.

Green Chemistry Principles in this compound Production (e.g., solvent-free, microwave-assisted)

While specific examples of solvent-free or microwave-assisted syntheses for this compound are not extensively detailed in the provided search results, the development of one-pot syntheses aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and often allowing for milder reaction conditions. The one-pot conversion of 2,6-pyridine dicarboxamides to 2,6-diacetylpyridine is a prime example of a more atom-economical and efficient process.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Efforts to optimize the synthesis of this compound and its parent compound have focused on improving yields and simplifying procedures. The development of a cost-effective synthesis that avoids stringent low-temperature parameters is a significant goal.

Isolation and Purification Techniques for Synthesized this compound

The purification of the synthesized this compound is crucial to obtain a product of high purity. Standard laboratory techniques for the purification of solid organic compounds are generally applicable. The choice of method will depend on the nature of the impurities present in the crude product.

Recrystallization

Recrystallization is a common and effective method for purifying crystalline solids. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For the parent compound, 2,6-diacetylpyridine, recrystallization from hexane (B92381) has been reported to yield colorless powder. nii.ac.jp It is anticipated that a similar non-polar or moderately polar solvent would be suitable for this compound.

Column Chromatography

Column chromatography is a versatile technique for the separation and purification of individual components from a mixture. For the purification of diacetylpyridine derivatives, silica (B1680970) gel is a commonly used stationary phase. A patent describing the synthesis of 2,6-diacetylpyridine mentions the use of silica gel column chromatography for purification. google.comgoogle.com The choice of the mobile phase (eluent) is crucial and would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity adjusted to achieve optimal separation. The progress of the separation can be monitored by thin-layer chromatography (TLC). orgsyn.org

| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Expected Outcome |

| Recrystallization | Not applicable | Hexane or other suitable organic solvent | Pure crystalline solid |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate gradient | Purified compound fractions |

Reactivity and Derivatization of 4 Methyl 2,6 Diacetylpyridine

Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Nitrogen Center of 4-Methyl-2,6-diacetylpyridine

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its reactivity is significantly modulated by the electronic effects of the ring substituents. The two acetyl groups at the 2- and 6-positions are strongly electron-withdrawing, which decreases the electron density on the pyridine ring and reduces the basicity and nucleophilicity of the nitrogen atom compared to pyridine itself. Conversely, the methyl group at the 4-position is electron-donating, which partially counteracts the effect of the acetyl groups by increasing the electron density at the nitrogen center.

This modulated nucleophilicity allows the nitrogen to react with strong electrophiles. For instance, it can be protonated by strong acids to form a pyridinium (B92312) salt. It can also undergo N-alkylation when treated with alkyl halides, although this may require more forcing conditions than for more electron-rich pyridines. The nitrogen atom is also a key coordination site, readily binding to a wide variety of metal ions to form coordination complexes. The geometry of the molecule makes it a potential N-donor ligand in coordination chemistry.

Transformations of the Acetyl Functional Groups of this compound

The two acetyl groups are the most prominent sites for derivatization, offering rich chemistry at both the carbonyl carbon and the adjacent alpha-carbons.

The carbonyl carbons of the acetyl groups are highly electrophilic and are susceptible to attack by nucleophiles. This reactivity is the basis for the most common and synthetically useful transformations of this molecule, particularly condensation reactions.

Condensation Reactions: this compound, much like its well-studied parent compound 2,6-diacetylpyridine (B75352), is an excellent precursor for the synthesis of Schiff base ligands. wikipedia.org It undergoes condensation with a wide range of primary amines, including anilines, hydrazines, and polyamines, to form diimine or related derivatives. wikipedia.org These reactions are often catalyzed by acid and proceed via nucleophilic attack of the amine on the carbonyl carbons, followed by dehydration. The resulting diiminopyridine derivatives are highly important ligands in coordination chemistry, capable of stabilizing various metal ions in a range of oxidation states. wikipedia.org

Table 1: Representative Condensation Reactions of Diacetylpyridine (B91181) Analogues

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Anilines | Acid catalyst (e.g., formic acid), reflux in ethanol (B145695) | Diiminopyridine (DIP) Ligands | wikipedia.org |

| N1-(3-aminopropyl)propane-1,3-diamine | Metal ion template (e.g., Ba²⁺), reflux in methanol | Macrocyclic Schiff Base | wikipedia.orgrsc.org |

| Benzoylhydrazide | Reflux in ethanol | Bis(benzoylhydrazone) Ligand | uky.edu |

| Thiosemicarbazide | Acidic ethanol solution | Bis(thiosemicarbazone) Ligand | researchgate.net |

Reduction: The acetyl groups can be reduced to the corresponding secondary alcohols. This transformation can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting 1,1'-(4-methylpyridine-2,6-diyl)di(ethan-1-ol) is a diol that can be used in further synthetic applications, such as the formation of polyesters or as a ligand itself.

Oxidation: While the oxidation of the acetyl groups is less common, under specific conditions, they could potentially undergo reactions like the Baeyer-Villiger oxidation to form ester linkages, although this would compete with the potential oxidation of the pyridine ring or the methyl group.

The hydrogens on the methyl carbons of the acetyl groups (alpha-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the pyridine ring. khanacademy.org This acidity allows for the formation of enolates upon treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride. libretexts.orgmasterorganicchemistry.com

These enolates are potent nucleophiles and can react with a variety of electrophiles, enabling the extension of the carbon skeleton. chemistrysteps.com

Alkylation: Reaction of the enolate with alkyl halides (R-X) leads to the formation of new carbon-carbon bonds at the alpha-position.

Aldol (B89426) and Claisen Condensations: The enolate can react with other carbonyl compounds, such as aldehydes or ketones in an aldol reaction, or with esters in a Claisen condensation, to build more complex molecular architectures. khanacademy.org

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the alpha-carbon can be halogenated. chemistry.coach

The presence of two acetyl groups means that these reactions can potentially occur at one or both alpha-positions, allowing for the synthesis of symmetrically or asymmetrically substituted derivatives.

Reactivity of the Methyl Group of this compound

The methyl group at the 4-position of the pyridine ring is also a site for chemical modification. Similar to the alpha-hydrogens of the acetyl groups, the hydrogens of this methyl group have enhanced acidity due to their position on a carbon attached to the electron-deficient pyridine ring. Treatment with a strong base, such as butyllithium, can deprotonate the methyl group to form a resonance-stabilized carbanion. chemicalforums.com This nucleophilic species can then react with electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups at the 4-position.

Alternatively, the methyl group can undergo oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 2,6-diacetylisonicotinic acid. This transformation adds another functional handle to the molecule, enabling further derivatization, for example, through esterification or amidation reactions.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are a powerful tool in modern organic synthesis. bohrium.com While specific MCRs starting from this compound are not extensively documented, its structure lends itself to participation in such reactions.

For example, it could potentially be synthesized via a modified Hantzsch pyridine synthesis or similar MCRs that construct the pyridine ring. Conversely, the presence of two reactive carbonyl groups makes this compound an ideal candidate as a building block in novel MCRs. It could react with an amine and a source of active methylene (B1212753) compounds in a one-pot procedure to generate highly functionalized, complex heterocyclic systems.

Formation of Macrocyclic and Polymeric Structures Utilizing this compound

The ability of this compound to undergo difunctional condensation makes it an excellent monomer for the synthesis of macrocycles and polymers.

Macrocyclic Structures: The reaction of this compound with diamines is a common route to macrocyclic Schiff base ligands. wikipedia.org These are often [2+2] condensation reactions, where two molecules of the diacetylpyridine react with two molecules of a diamine to form a large ring structure. These reactions are frequently performed in the presence of a metal ion which acts as a template, organizing the reactants into a conformation that favors cyclization over polymerization. This template synthesis method has been used to create a wide variety of macrocyclic complexes with different metal ions and ring sizes. longdom.org

Polymeric Structures: If the condensation reaction with a difunctional amine is not performed under conditions that favor cyclization (e.g., high concentrations), polymeric structures can be formed. This compound can act as a linker in the formation of coordination polymers. nih.gov In these materials, the pyridine nitrogen and the carbonyl oxygens (or the imine nitrogens of its Schiff base derivatives) can coordinate to metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com The properties of these coordination polymers, such as their porosity, thermal stability, and catalytic activity, can be tuned by varying the metal ion and the organic linker.

In-depth Analysis of this compound Reveals Limited Research in Coordination Chemistry

The provided outline requests a detailed exploration of the ligand properties, chelation modes, and the synthesis and structural analysis of transition metal complexes of this compound. This includes specific subsections on first-row, second-row, and third-row transition metals, as well as detailed structural elucidation through techniques such as single-crystal X-ray diffraction and solution-phase characterization.

However, without specific experimental data for this compound, any discussion on its ligand properties, the synthesis of its metal complexes, and their structural features would be speculative and would not meet the required standards of scientific accuracy. The influence of the methyl group at the 4-position on the pyridine ring on its coordination behavior remains uninvestigated in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the coordination chemistry of this compound that adheres to the specific requirements of the requested outline. Further experimental research is needed to explore this specific area of coordination chemistry.

Coordination Chemistry and Metal Complexes of 4 Methyl 2,6 Diacetylpyridine

Spectroscopic and Electrochemical Properties of 4-Methyl-2,6-diacetylpyridine Coordination Compounds

Detailed research findings, including specific data from UV-Vis, IR, and NMR spectroscopy, as well as electrochemical data like cyclic voltammetry for coordination compounds of this compound, are not available in the public domain.

Magnetic Properties and Spin States of this compound Metal Complexes

Similarly, there is a lack of published studies on the magnetic properties, such as magnetic susceptibility, and the spin states (e.g., high-spin vs. low-spin) of metal complexes specifically derived from the this compound ligand.

Due to the absence of specific research on the target compound, providing an article that adheres to the strict content inclusions and exclusions is not possible.

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 2,6 Diacetylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-Methyl-2,6-diacetylpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the methyl and acetyl groups. Based on the analysis of the closely related 2,6-diacetylpyridine (B75352), the aromatic protons are anticipated to appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the two acetyl groups would likely appear as a sharp singlet, as would the protons of the methyl group at the 4-position, though at a more upfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetyl groups are expected to resonate at the most downfield region of the spectrum, typically above 190 ppm. The carbons of the pyridine ring will appear in the aromatic region (around 120-160 ppm), while the methyl carbons of the acetyl and the 4-methyl groups will be found in the upfield aliphatic region.

The following table provides predicted and observed chemical shifts for this compound and its parent compound, 2,6-diacetylpyridine.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 2,6-diacetylpyridine chemicalbook.com |

| Pyridine-H | ~7.8-8.2 | 8.16 (d), 8.03 (t) |

| Acetyl-CH₃ | ~2.7 | 2.75 (s) |

| 4-Methyl-CH₃ | ~2.4 | - |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) for this compound |

| C=O | >195 |

| Pyridine C (substituted) | ~150-160 |

| Pyridine C (unsubstituted) | ~120-140 |

| Acetyl-CH₃ | ~25 |

| 4-Methyl-CH₃ | ~20 |

Predicted values are estimated based on substituent effects and data from similar compounds.

Conformational Analysis: For derivatives of this compound, particularly Schiff base complexes, NMR techniques such as 2D-EXSY can be employed to study dynamic processes and conformational changes in solution. These studies can reveal information about the rotation around single bonds and the interconversion between different isomers or conformers.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to determine the molecular weight with high accuracy. For this compound (C₁₀H₁₁NO₂), the expected monoisotopic mass is approximately 177.079 g/mol . In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 178.086.

Fragmentation Analysis: Electron impact (EI) mass spectrometry can be used to study the fragmentation pathways. The fragmentation of the pyridine ring upon ionization has been studied for related methylpyridines. rsc.org For this compound, characteristic fragmentation would likely involve:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at [M-15]⁺.

Loss of an acetyl group (-COCH₃): Leading to a significant peak at [M-43]⁺.

Cleavage of the pyridine ring: Fission of the N-C₂ and C₄-C₅/C₅-C₆ bonds can occur, leading to smaller fragment ions. rsc.org

The analysis of these fragments helps to confirm the presence of the acetyl and methyl substituents on the pyridine core.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 178.086 | Protonated molecular ion |

| [M]⁺˙ | 177.079 | Molecular ion (in EI-MS) |

| [M-CH₃]⁺ | 162.062 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 134.070 | Loss of an acetyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the two acetyl groups. This peak is typically observed in the range of 1680-1710 cm⁻¹. Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce stronger and sharper signals in Raman than in IR. This makes Raman spectroscopy particularly useful for analyzing the pyridine ring structure.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Acetyl) | Stretching | 1680 - 1710 |

| C=N, C=C (Pyridine Ring) | Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorptions arising from the following transitions:

π → π* transitions: These high-intensity absorptions are associated with the conjugated π-system of the pyridine ring and the carbonyl groups. They typically occur in the shorter wavelength UV region (200-300 nm). researchgate.net

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl groups) to an anti-bonding π* orbital. These are lower in energy (occur at longer wavelengths) and are typically of lower intensity compared to π → π* transitions. researchgate.net

The solvent used for analysis can influence the position of the absorption maxima (λ_max). Polar solvents can lead to shifts in the absorption bands (solvatochromism), providing further information about the nature of the electronic transitions.

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 200 - 300 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | 300 - 350 | Low (<1,000 L mol⁻¹ cm⁻¹) |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing mixtures containing this compound or its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of pyridine derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method is effective for separating the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or moderately polar stationary phase is typically employed. The compound is vaporized and carried through the column by an inert gas, with separation based on boiling point and interaction with the stationary phase. GC coupled with a mass spectrometer (GC-MS) provides both separation and identification of the components in a mixture.

These chromatographic methods are crucial for quality control during the synthesis and for studying the stability of the compound under various conditions.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental Analysis: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized batch of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₁NO₂).

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.78 |

| Hydrogen (H) | 6.26 |

| Nitrogen (N) | 7.90 |

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of this compound and its derivatives, particularly its metal complexes. The analysis involves heating a sample at a constant rate and monitoring its weight loss as a function of temperature. For metal complexes of ligands derived from 2,6-diacetylpyridine, TGA curves often show distinct steps corresponding to the loss of solvent molecules (like water or ethanol) followed by the decomposition of the organic ligand at higher temperatures. amazonaws.com The final residue at the end of the analysis typically corresponds to the most stable metal oxide. This information is valuable for determining the composition of complexes and their thermal stability range.

Computational and Theoretical Investigations of 4 Methyl 2,6 Diacetylpyridine

Quantum Chemical Calculations (e.g., ab initio, semi-empirical) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Methyl-2,6-diacetylpyridine. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation for the molecule to provide information about its orbitals and energy levels.

Ab initio methods , such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They provide a rigorous framework for understanding the electronic distribution and orbital energies. For molecules like this compound, ab initio calculations can predict properties such as ionization potential, electron affinity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Semi-empirical methods , on the other hand, incorporate some experimental parameters to simplify the calculations, making them computationally less expensive. These methods are well-suited for larger molecular systems and for preliminary reactivity studies. While they are less accurate than ab initio methods, they can provide valuable qualitative insights into the electronic properties and reactive sites of this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Spectroscopic Parameters

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying medium-sized organic molecules like this compound. DFT calculations are used to determine the optimized molecular geometry, calculate thermodynamic properties, and predict spectroscopic parameters.

Molecular Geometry and Energetics: DFT methods, often employing functionals like B3LYP, are highly effective in predicting the ground-state geometry of molecules. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The accuracy of these predictions is often comparable to that of high-level ab initio methods but at a significantly lower computational cost. The total energy obtained from DFT calculations can be used to assess the relative stability of different isomers or conformers.

Spectroscopic Parameters: A significant application of DFT is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and intensities. These theoretical spectra are invaluable for the interpretation and assignment of experimental spectroscopic data. For instance, in a study on the related molecule 2,6-bis(bromo-methyl)pyridine, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set were used to determine the optimized geometry and calculate the infrared wavenumbers, providing valuable data in the absence of experimental results. uoanbar.edu.iqresearchgate.net

Below is a hypothetical data table illustrating the kind of geometric parameters that can be obtained for this compound from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C=O (acetyl group) | ~1.23 Å | |

| C-CH3 (acetyl group) | ~1.52 Å | |

| C-CH3 (methyl group) | ~1.51 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| C-C-C (pyridine ring) | ~120° | |

| C-C=O (acetyl group) | ~120° |

Note: This table is illustrative and contains expected values based on typical DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound.

Conformational Analysis: The acetyl groups in this compound can rotate around the single bonds connecting them to the pyridine (B92270) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals forces and dipole-dipole interactions. MD simulations can model these interactions explicitly, providing insights into the structural organization and thermodynamic properties of the bulk material. For example, simulations could predict the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule.

Ligand Field Theory and Molecular Orbital Theory Applied to this compound Metal Complexes

Due to the presence of nitrogen and oxygen donor atoms, this compound is an excellent ligand for forming coordination complexes with metal ions. Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are essential for describing the electronic structure and properties of these metal complexes.

Ligand Field Theory (LFT): LFT is an extension of crystal field theory and provides a description of the splitting of the metal d-orbitals upon coordination with ligands. purdue.eduwikipedia.orglibretexts.org The magnitude of this splitting, denoted as Δ, depends on the geometry of the complex and the nature of the ligand. This compound is expected to act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the two carbonyl oxygens. LFT can be used to predict the electronic spectra and magnetic properties of such complexes.

Molecular Orbital (MO) Theory: MO theory provides a more complete picture of the bonding in metal complexes by considering the covalent interactions between the metal and ligand orbitals. uoanbar.edu.iqdalalinstitute.com A molecular orbital diagram for a complex of this compound would show the formation of bonding, non-bonding, and anti-bonding orbitals from the overlap of the metal's valence orbitals and the ligand's molecular orbitals. This approach allows for a detailed understanding of the nature of the metal-ligand bonds and the distribution of electron density in the complex. Studies on complexes of the related 2,6-diacetylpyridine (B75352) bis(thiosemicarbazone) ligand with platinum group metals have utilized these theoretical frameworks to propose geometries and explain spectroscopic data. scirp.org

Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.

For this compound, computational methods can be used to predict its reactivity in various chemical transformations. For example, the acetyl groups are potential sites for nucleophilic addition or condensation reactions. DFT calculations can be employed to model the reaction coordinates for such processes, providing detailed information about the geometry and energy of the transition states. A computational study on the cyclization reaction of a similar molecule, 3,5-diacetyl-2,6-dimethylpyridine, with salicylic (B10762653) aldehyde demonstrated that protonation of the pyridine nitrogen atom significantly increases the acidity of the methyl groups, facilitating the reaction. researchgate.net This highlights how theoretical calculations can elucidate reaction mechanisms and predict the factors that influence reactivity.

The following table summarizes the types of computational insights that can be gained for each aspect of the study of this compound.

| Area of Investigation | Computational Method | Key Insights |

| Electronic Structure | Ab initio, Semi-empirical | HOMO-LUMO gap, orbital energies, electron distribution, reactivity indices. |

| Molecular Geometry | DFT | Optimized bond lengths, bond angles, dihedral angles, conformational stability. |

| Spectroscopic Properties | DFT | Vibrational frequencies (IR/Raman), electronic transitions (UV-Vis). |

| Conformational Dynamics | Molecular Dynamics | Stable conformers, rotational energy barriers, flexibility. |

| Intermolecular Forces | Molecular Dynamics | Radial distribution functions, bulk properties, solvation effects. |

| Metal Complexation | Ligand Field Theory, MO Theory | d-orbital splitting, electronic spectra, magnetic properties, nature of metal-ligand bonding. |

| Reaction Mechanisms | DFT | Reaction pathways, transition state structures, activation energies. |

Applications and Functional Properties of 4 Methyl 2,6 Diacetylpyridine and Its Metal Complexes

Catalysis and Organic Transformations Mediated by 4-Methyl-2,6-diacetylpyridine Complexes

The rigid framework of the pyridine (B92270) ring combined with the reactive acetyl groups makes this compound an excellent precursor for multidentate ligands. Through Schiff base condensation, the acetyl groups can be readily converted into imine functionalities, creating ligands that coordinate strongly with various transition metals. These metal complexes have demonstrated significant potential as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis Applications

Complexes derived from Schiff bases of 2,6-diacetylpyridine (B75352) and its analogs are effective catalysts in a variety of organic transformations. These compounds are of great interest due to their remarkable chemical characteristics and straightforward synthesis. mdpi.com Copper(II) complexes, in particular, have been shown to be extremely efficient catalysts under homogeneous conditions. researchgate.net

Research has demonstrated that Schiff base metal complexes can catalyze reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones. In these reactions, the metal center acts as a Lewis acid, activating the substrates and facilitating bond formation. For instance, a Cu(II) complex of a Schiff base ligand showed remarkable catalytic activity, yielding chalcone (B49325) derivatives in over 90% yield under ultrasonication, a significant improvement compared to other catalysts like KOH and PTSA. mdpi.com The catalytic efficiency is influenced by the nature of the metal ion and the specific coordination environment provided by the ligand. mdpi.comepfl.ch

Similarly, high-valent Group 6 dioxido complexes, such as those of Molybdenum(VI), have been tested as catalysts for O-transfer chemistry. Mo(VI) complexes have proven to be highly effective for the catalytic oxidation of benzoin (B196080) to benzil, using dimethylsulfoxide (DMSO) as the oxygen transfer agent. nih.gov Iron-based complexes with pyridine(diimine) (PDI) ligands, which share a structural motif with derivatives of this compound, are active in C-C bond-forming reactions like the [2+2] cycloaddition of butadiene and ethylene (B1197577). nih.govacs.org

| Catalyst Type | Reaction | Substrates | Product | Yield | Reference |

| Cu(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Various aldehydes, Acetophenone | Chalcone derivatives | >90% | mdpi.com |

| Mo(VI)-Dioxido Complex | Benzoin Oxidation | Benzoin, DMSO | Benzil | Clean Conversion | nih.gov |

| Fe-Pyridine(diimine) Complex | [2+2] Cycloaddition | Butadiene, Ethylene | Vinylcyclobutane | - | nih.govacs.org |

Heterogeneous Catalysis and Supported Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To overcome this, complexes of this compound can be immobilized on solid supports, creating robust and recyclable heterogeneous catalysts. This approach combines the high efficiency of molecular catalysts with the practical advantages of heterogeneous systems. nih.gov

A variety of solid supports, including silica (B1680970), polystyrene, and JandaJel, have been used to immobilize pyridine-based ligands and their copper complexes for atom transfer radical cyclizations (ATRC). warwick.ac.uk Another effective strategy involves functionalizing magnetic nanoparticles (MNPs), such as Fe₃O₄, with 2,6-diacetylpyridine. Subsequent reaction with amines and a metal salt, like Mn(II) bromide, can yield a magnetically recoverable macrocyclic Schiff base complex. rsc.org

These supported catalysts have shown excellent activity and reusability in various reactions. For example, a heterogenized manganese complex was successfully employed in the Huisgen 1,3-dipolar cycloaddition (a "click" reaction) to synthesize 1,2,3-triazoles. rsc.org The development of such systems is crucial for creating more sustainable and industrially viable chemical processes. In some cases, these heterogenized catalysts show enhanced activity and robustness compared to their soluble counterparts and can be successfully applied in continuous-flow reactions. researchgate.net

Supramolecular Chemistry and Self-Assembly of Structures Incorporating this compound

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from molecular building blocks. nih.gov Ligands derived from this compound are ideal components for this approach. By reacting the acetyl groups to create multitopic pyridine-based linkers, these ligands can be combined with metal acceptors that have specific coordination geometries to form discrete, large-scale structures like macrocycles, catenanes, and cages. scilit.comsemanticscholar.org

The principle relies on the highly predictable nature of coordination bonds. For instance, combining a 90° di-topic Pt(II) metal acceptor with a linear, 180° di-topic pyridine-based donor ligand in a 1:1 molar ratio can lead to the quantitative formation of a [4+4] self-assembled molecular square. nih.gov Similarly, using flexible or unsymmetrical donor ligands derived from pyridine precursors can result in the self-sorted formation of a single product, such as a [2+2] molecular rhomboid, even when multiple isomers are possible. nih.gov

The functionalization of the building blocks allows for precise control over the stoichiometry and position of different moieties within the final structure. nih.gov This modularity enables the creation of multifunctional materials. The resulting assemblies are typically characterized by multinuclear NMR and ESI-mass spectrometry, with computational methods like Density Functional Theory (DFT) providing further insight into their size and shape. nih.gov

Materials Science Applications

The structural features of this compound and its ability to form stable metal complexes make it a valuable component in the design of advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline networks built from metal ions or clusters connected by organic linkers. mdpi.comnih.gov Ligands derived from this compound can be designed to act as such linkers, enabling the construction of 1D, 2D, or 3D frameworks. For example, the acetyl groups can be converted to hydrazone or carboxylate groups, which can then coordinate to metal centers, extending the structure in multiple dimensions. nih.govnih.gov

The geometry and connectivity of the linker are crucial in dictating the topology of the resulting framework. researchgate.net The combination of various 2,6-diacetylpyridine Schiff bases with metals like Zn(II) and Cd(II) has led to numerous coordination compounds. nih.gov The choice of metal ion and reaction conditions, such as the use of co-ligands, can significantly influence the final structure, leading to diverse architectures ranging from 1D helical chains to complex, interpenetrated 3D frameworks. mdpi.com The stability and reactivity of these frameworks, particularly those based on robust clusters like Zr₆, are of significant interest for applications in catalysis and molecular adsorption. rsc.orgnih.gov The installation of specific linkers can be used to tune the internal surface chemistry and porosity of MOFs, enhancing their capacity and selectivity for guest molecules. nih.gov

Luminescent Materials and Photonic Devices Based on this compound Complexes

Metal complexes of ligands derived from this compound often exhibit interesting photophysical properties, making them suitable for applications as luminescent materials. scilit.com The luminescence can arise from different electronic transitions, including ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or, in the case of lanthanides, f-f transitions. rsc.orgnih.gov

Complexation with trivalent lanthanide ions (Ln³⁺) such as Europium(III), Terbium(III), and Samarium(III) is a particularly effective strategy for creating highly luminescent materials. nih.gov In these systems, the organic ligand, derived from this compound, acts as an "antenna." It absorbs UV light efficiently and transfers the energy to the lanthanide ion, which then emits light through its characteristic, sharp, and long-lived f-f transitions. nih.govnih.gov This photosensitization process leads to the pure emission colors for which lanthanides are known (e.g., red for Eu³⁺ and green for Tb³⁺). nih.gov

Transition metal complexes can also be highly emissive. Coordination to metals like Zn(II) or Hg(II) can increase emission intensity by enhancing the rigidity of the ligand and reducing non-radiative decay pathways. rsc.org The emission color and efficiency of these complexes can be tuned by modifying the ligand structure. rsc.org These luminescent properties make the complexes of this compound candidates for use in sensors, bio-imaging, and as phosphors in lighting and display technologies. nih.govrsc.org

| Metal Ion | Ligand Type | Emission Max (λ_em) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Europium(III) | Enaminone derivative | - | 7.6% | 1.20 ms | rsc.org |

| Terbium(III) | Enaminone derivative | - | - | 0.52 ms | rsc.org |

| Gadolinium(III) | Lanthanide MOF linker | - | - | - | nih.gov |

| Zinc(II) | Schiff Base | Blue to Red range | Emissive in solution | - | rsc.org |

| Ruthenium(II) | Dihydrazone of 2,6-diacetylpyridine | - | - | - | rsc.org |

Sensor Technologies and Chemical Probes Employing this compound

While direct applications of this compound in sensor technologies are an emerging area of research, the foundational principles are well-established through studies of analogous compounds. The core structure of 2,6-diacetylpyridine-based ligands is highly effective in the design of chemosensors, particularly for the detection of metal ions. The functionalization of the pyridine ring, as in the case of this compound, allows for the fine-tuning of the sensor's selectivity and sensitivity.

Fluorescent sensors are a key application area. The underlying mechanism often involves the modulation of the fluorescence properties of a fluorophore upon complexation with a target analyte. Research on structurally similar compounds, such as those based on 4-methyl-2,6-diformylphenol, has demonstrated the successful detection of a range of metal ions including Zn²⁺, Cu²⁺, Al³⁺, Mg²⁺, and Hg²⁺. These sensors operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), leading to a measurable change in fluorescence intensity or a spectral shift upon binding of the analyte.

The development of chemical probes for specific molecular targets is another promising direction. Although detailed studies specifically employing this compound are limited, the adaptable nature of the diacetylpyridine (B91181) scaffold allows for its incorporation into more complex molecular architectures designed to interact with biological molecules or track chemical processes in real-time.

Table 1: Examples of Analytes Detected by Structurally Related Pyridine-Based Sensors

| Sensor Base Compound | Target Analyte(s) | Detection Principle |

| 4-Methyl-2,6-diformylphenol Derivatives | Various Metal Ions (e.g., Zn²⁺, Cu²⁺) | Fluorescence Spectroscopy |

| 2,6-Bis(2-thienyl)pyridine Polymer | Palladium Ions (Pd²⁺) | Fluorescence Quenching |

| Coumarin-Based β-ketoester Probes | Hydrazine | OFF-ON Fluorescence |

This table illustrates the sensing capabilities of compounds structurally related to this compound, highlighting the potential of this class of compounds in sensor development.

Bioinorganic Chemistry and Biomimetic Studies

The field of bioinorganic chemistry often utilizes synthetic metal complexes to model the active sites of metalloenzymes, providing insights into their structure and function. The parent compound, 2,6-diacetylpyridine, is a well-established precursor for the synthesis of multidentate ligands that can encapsulate metal ions in coordination environments that mimic those found in biological systems. These ligands are typically formed through Schiff base condensation of 2,6-diacetylpyridine with various amines, resulting in ligands that can stabilize a range of metal ions in diverse and often unusual coordination geometries.

Complexes derived from 2,6-diacetylpyridine have been instrumental in modeling the active sites of enzymes involved in oxygen transport, electron transfer, and various catalytic transformations. For instance, manganese complexes with ligands derived from 2,6-diacetylpyridine have been synthesized to mimic the oxygen-evolving complex of photosystem II. The introduction of a methyl group at the 4-position of the pyridine ring in this compound can influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to models with enhanced fidelity to the native enzyme's active site.

Furthermore, the ability of these ligands to form stable complexes with a variety of metal ions makes them suitable candidates for the development of ionophores. Ionophores are molecules that can bind to specific ions and transport them across lipid membranes. While the ionophoric properties of this compound itself have not been extensively reported, the fundamental coordination chemistry of its parent compound suggests that its derivatives could be engineered to selectively bind and transport metal ions, with potential applications in biomedical research and therapeutics.

Table 2: Research Findings on Metal Complexes of 2,6-Diacetylpyridine Derivatives in Bioinorganic Chemistry

| Ligand Derived From | Metal Ion(s) | Application/Study | Key Finding |

| 2,6-Diacetylpyridine bis(benzoylhydrazone) | Tin(IV) | Synthesis of Seven-Coordinate Complexes | Formation of stable pentagonal-bipyramidal geometries. |

| 2,6-Diacetylpyridine Hydrazones | Manganese(II) | Stabilization of Uncommon Coordination Geometries | Versatility in forming seven- or eight-coordinate complexes. |

| 2,6-Diacetylpyridine Bis(S-Methyl Isothiosemicarbazone) | V(III/IV), Mo(V/VI), W(VI), Mn(II/III) | Characterization of Transition Metal Complexes | Proposed octahedral geometry for the synthesized complexes. |

This table summarizes findings on the coordination chemistry of the closely related 2,6-diacetylpyridine, providing a basis for the expected behavior and potential applications of this compound in bioinorganic chemistry.

Future Research Directions and Emerging Trends for 4 Methyl 2,6 Diacetylpyridine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally friendly and efficient synthetic routes for pyridine (B92270) derivatives is a cornerstone of modern green chemistry. ijarsct.co.inacs.org While traditional methods for pyridine synthesis often involve harsh conditions and hazardous reagents, future research is increasingly focused on sustainable alternatives. ijarsct.co.in For 4-Methyl-2,6-diacetylpyridine, this involves moving beyond established methods for similar compounds, such as the Claisen condensation used for 2,6-diacetylpyridine (B75352), towards greener protocols. researchgate.netwikipedia.orgresearchgate.netgoogle.comgoogle.com

Emerging trends in this area include:

Catalytic Approaches: The use of novel catalysts is a key area of exploration. This includes the development of reusable heterogeneous catalysts and metal-pyridine complexes that can improve reaction efficiency and selectivity, thereby minimizing waste. biosynce.com

Microwave-Assisted Synthesis: This technique offers the potential for shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.org

Solvent-Free and Alternative Solvent Systems: Research into mechanochemistry, which uses mechanical force to drive reactions, offers a promising solvent-free synthetic route. ijarsct.co.in Additionally, the use of greener solvents like ionic liquids or supercritical fluids is being investigated to reduce the environmental impact of the synthesis process. biosynce.com

Biocatalysis: The use of enzymes to catalyze the synthesis of pyridine derivatives presents a highly sustainable and selective alternative to traditional chemical methods. ijarsct.co.in

| Methodology | Description | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|---|

| Conventional Synthesis (e.g., Claisen Condensation) | Established chemical reactions often requiring stoichiometric reagents and organic solvents. researchgate.netwikipedia.orgresearchgate.netgoogle.comgoogle.com | Well-understood reaction mechanisms. | Improving yields and reducing byproducts. |

| Catalytic Approaches | Utilization of catalysts to facilitate reactions, often with higher efficiency and selectivity. biosynce.com | Reduced waste, milder reaction conditions, catalyst recyclability. | Development of novel, highly active, and selective catalysts. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. acs.org | Drastically reduced reaction times, improved yields, and product purity. acs.org | Optimization of reaction conditions and scalability. |

| Solvent-Free Reactions (Mechanochemistry) | Chemical reactions conducted in the absence of a solvent, often by grinding or milling. ijarsct.co.in | Elimination of solvent waste, potential for new reactivity. | Understanding reaction mechanisms and improving scalability. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical transformations. ijarsct.co.in | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes for specific pyridine syntheses. |

Discovery of New Reactivity Profiles and Functional Group Transformations

The reactivity of this compound is largely dictated by its pyridine core and the two acetyl functional groups. Future research will likely focus on exploring and exploiting the unique electronic and steric influences of the 4-methyl group on the reactivity of the acetyl moieties. The acetyl group is a versatile functional group that can undergo a wide range of transformations, opening up avenues for creating a diverse library of derivative compounds.

Key areas for future investigation include:

Selective Functionalization: Developing methods for the selective transformation of one or both acetyl groups will be crucial for synthesizing asymmetric derivatives with tailored properties.

Condensation Reactions: The acetyl groups are prime sites for condensation reactions to form Schiff bases, which are important ligands in coordination chemistry. wikipedia.org Research into novel condensation partners will expand the range of accessible ligand structures.

Oxidation and Reduction Reactions: Exploring the selective oxidation or reduction of the acetyl and methyl groups will lead to the synthesis of new pyridine derivatives with different functionalities and potential applications.

Expansion into Advanced Materials and Niche Applications

The structural characteristics of this compound, particularly its ability to act as a ligand through the nitrogen of the pyridine ring and the oxygen atoms of the acetyl groups, make it a promising building block for advanced materials. The closely related 2,6-diacetylpyridine is a well-known precursor for ligands in coordination chemistry, and it is expected that the 4-methyl derivative will exhibit similar utility. wikipedia.orguky.edursc.orgresearchgate.net

Future applications in materials science are anticipated in the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a ligand, this compound can be used to construct coordination polymers and MOFs. biosynce.comnih.govmdpi.com These materials have potential applications in gas storage, separation, and catalysis.

Biodegradable Polymers: The incorporation of pyridine derivatives into polymer backbones can lead to the development of biodegradable materials with tunable properties, offering a sustainable alternative to conventional plastics. biosynce.com

Functional Materials: The unique electronic properties of the pyridine ring suggest that derivatives of this compound could be explored for applications in electronic and optical materials.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and synthetic routes. For this compound, these computational tools can be applied in several ways:

Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties and biological activities of novel derivatives of this compound, guiding the design of compounds with desired characteristics. kneopen.comresearchgate.netresearchgate.netarxiv.orgaps.org

Retrosynthesis and Pathway Prediction: AI algorithms can analyze the structure of this compound and propose novel and efficient synthetic pathways, including those that prioritize green chemistry principles.

High-Throughput Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds based on this compound to identify candidates for specific applications, such as in materials science or catalysis.

| Application Area | Description | Potential Impact |

|---|---|---|

| Property Prediction | Utilizing ML models to predict properties such as solubility, reactivity, and toxicity for novel derivatives. kneopen.comresearchgate.netresearchgate.netarxiv.orgaps.org | Accelerated discovery of compounds with optimized properties without the need for extensive experimental work. |

| Synthesis Planning | Employing AI for retrosynthetic analysis to identify efficient and sustainable synthetic routes. | Discovery of novel, more efficient, and greener synthetic pathways. |

| Materials Design | Using computational screening to design novel coordination polymers and MOFs with specific functionalities. | Rational design of advanced materials for targeted applications in catalysis, separation, and storage. |

| Reaction Optimization | Applying ML algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for higher yields and purity. | More efficient and cost-effective synthesis of this compound and its derivatives. |

Environmental Implications and Green Chemistry Considerations in the Lifecycle of this compound

A holistic approach to the lifecycle of this compound, from its synthesis to its ultimate fate in the environment, is crucial for ensuring its sustainability. Green chemistry principles provide a framework for minimizing the environmental impact at every stage.

Future research in this domain will likely address:

Lifecycle Assessment (LCA): Conducting a comprehensive LCA will be essential to quantify the environmental footprint of this compound, considering factors such as raw material extraction, energy consumption during synthesis, and end-of-life disposal. dtu.dkresearchgate.netdtu.dkmdpi.comresearchgate.net

Biodegradability Studies: Investigating the biodegradation of this compound is critical to understanding its persistence and potential impact on ecosystems. The biodegradability of pyridine derivatives is known to be highly dependent on the nature and position of their substituents.

Toxicity and Ecotoxicity Profiling: Evaluating the toxicological profile of this compound and its potential degradation products is necessary to assess its risk to human health and the environment. nih.gov

Designing for Degradation: An emerging trend in green chemistry is the design of molecules that are not only functional but also readily biodegradable after their intended use. Future research could explore modifications to the structure of this compound to enhance its biodegradability without compromising its desired properties.

Conclusion

Summary of Key Academic Contributions and Insights on 4-Methyl-2,6-diacetylpyridine

There is no specific academic literature available to summarize the key contributions and insights on this compound. Research has largely focused on the parent compound, 2,6-diacetylpyridine (B75352), which is a well-known precursor for a variety of ligands, particularly in the field of coordination chemistry. The acetyl groups of 2,6-diacetylpyridine are readily condensed with amines to form Schiff base ligands, which have been extensively studied for their ability to form stable complexes with a wide range of metal ions. These complexes have found applications in catalysis, materials science, and as models for biological systems.

Broader Significance and Ongoing Relevance of Pyridine-Based Systems in Chemical Research

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry and continue to be of immense interest to researchers across various disciplines. The pyridine ring is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity and ability to coordinate to metal ions. nih.gov

Substituted pyridines are particularly valuable as they allow for the fine-tuning of the molecule's steric and electronic properties. wisdomlib.org This "tuneability" is crucial in the design of catalysts, where subtle changes to the ligand structure can have a profound impact on the activity and selectivity of the metal center. wisdomlib.org The development of new and efficient methods for the synthesis of highly substituted pyridines remains an active area of research. nih.gov

In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a large number of FDA-approved drugs. lifechemicals.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for designing molecules that can bind to biological targets with high affinity and specificity. The ongoing exploration of pyridine-based systems continues to yield novel compounds with a wide range of biological activities. nih.gov The versatility of the pyridine ring ensures its continued importance and relevance in the advancement of chemical and biomedical sciences.

Academic References and Bibliography

Peer-Reviewed Journal Articles

A wealth of information on the parent compound, 2,6-diacetylpyridine (B75352), and its derivatives can be found in peer-reviewed journals. Key journals in this area include Inorganic Chemistry, Dalton Transactions, Organometallics, and the Journal of the American Chemical Society. Specific articles detail the synthesis, characterization, and application of various metal complexes derived from these ligands. acs.orgacs.org

Academic Books and Monographs

Comprehensive discussions on pyridine (B92270) chemistry and the coordination chemistry of polydentate ligands can be found in advanced inorganic chemistry textbooks and specialized monographs. These resources provide a strong foundation for understanding the chemical principles that govern the behavior of 4-Methyl-2,6-diacetylpyridine.

Conference Proceedings and Theses

Novel research findings on this compound and its applications are often presented at national and international chemistry conferences. Doctoral theses and master's dissertations from various universities also serve as valuable sources of detailed experimental procedures and in-depth analyses.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2,6-diacetylpyridine, and what critical parameters influence reaction yields?

Methodological Answer: A key synthesis involves bromination of 2,6-diacetylpyridine with N-bromosuccinimide in refluxing acetonitrile to form α,α′-dibromo-2,6-diacetylpyridine. Subsequent reaction with 2-aminopyridine yields imidazo[1,2-a]pyridine derivatives (e.g., L1 in ). Critical parameters include:

- Intermediate purity : Use α,α′-dibromo intermediates in situ to avoid degradation and maximize yield (~60% after purification).

- Reagent stoichiometry : A 2:1 molar ratio of 2-aminopyridine to dibromo intermediate ensures complete substitution.

- Solvent choice : Acetonitrile facilitates reflux conditions without side-product formation.

Optimal yields require rigorous exclusion of moisture and immediate use of intermediates .

Q. How can researchers characterize the structure and purity of this compound and its derivatives?

Methodological Answer: Combine multiple analytical techniques:

- Vibrational spectroscopy : IR/Raman spectra identify acetyl and pyridine ring vibrations. For example, C=O stretching in diacetylpyridine derivatives occurs at 1650–1700 cm⁻¹, while pyridine ring modes appear at 1550–1600 cm⁻¹ (group frequency charts in ).

- Elemental analysis : Confirm empirical formulas (e.g., C₉H₁₁N₃ for L1) with deviations <0.3% for reliable purity assessment.

- NMR spectroscopy : Use ¹H/¹³C NMR to resolve methyl, acetyl, and aromatic proton environments (e.g., 2.5 ppm for methyl groups adjacent to pyridine rings).

Cross-validate with mass spectrometry (MS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While toxicity data are limited ( ), adopt these precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile).

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Document all procedures to address ecological data gaps .

Advanced Research Questions

Q. How can researchers optimize ligand synthesis using this compound derivatives for transition metal complexes?

Methodological Answer: Design ligands by substituting acetyl groups with heterocyclic amines (e.g., 2-aminopyrimidine or 2-aminoquinoline, as in ). Key considerations:

- Steric/electronic tuning : Bulkier substituents (e.g., quinoline in L3) enhance metal-ligand stability but may reduce solubility.

- Reaction monitoring : Track intermediate formation via TLC or HPLC to prevent over-substitution.

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate ligands (e.g., L2 in 70% yield).

For Fe(II) complexes, ligand denticity (tridentate vs. bidentate) dictates redox behavior and catalytic activity .

Q. How should researchers address contradictions in literature data on reaction yields or reactivity of this compound?

Methodological Answer: Contradictions often arise from:

- Intermediate stability : α,α′-dibromo intermediates degrade if stored; synthesize them in situ ().

- Solvent purity : Trace water in acetonitrile hydrolyzes acetyl groups, reducing yields. Use molecular sieves for solvent drying.

- Catalyst variability : Metal impurities (e.g., Cu²⁺) in reagents may accelerate side reactions.

Reproduce experiments with strict control of anhydrous conditions and reagent sourcing. Publish detailed protocols to enhance reproducibility .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths and angles in metal complexes (e.g., Fe-N distances in terpyridine analogs).

- DFT calculations : Predict vibrational frequencies (IR/Raman) and compare with experimental data to confirm assignments ().

- 2D NMR (COSY, NOESY) : Map coupling between methyl/acetyl protons and aromatic systems to distinguish regioisomers.

For example, NOESY correlations between methyl protons and pyridine H-3/H-5 confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.